molecular formula C6H13NO2S B2430271 (S)-3-Amino-5-(methylthio)pentanoic acid CAS No. 1217975-36-4

(S)-3-Amino-5-(methylthio)pentanoic acid

Cat. No.: B2430271
CAS No.: 1217975-36-4
M. Wt: 163.24
InChI Key: QWVNCDVONVDGDV-RXMQYKEDSA-N
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Description

(S)-3-Amino-5-(methylthio)pentanoic acid is an organic compound with a unique structure that includes an amino group, a methylthio group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-5-(methylthio)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiopropionaldehyde and L-alanine.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Biocatalysis: Utilizing enzymes to catalyze the reaction can enhance the specificity and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-5-(methylthio)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

(S)-3-Amino-5-(methylthio)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-5-(methylthio)pentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, influencing their activity.

    Pathways Involved: It participates in metabolic pathways, affecting the synthesis and degradation of other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)pentanoic acid: Similar in structure but with a methylamino group instead of a methylthio group.

    3-Aminopropyltriethoxysilane: Contains an amino group and a silane backbone, used in surface modification.

Uniqueness

(S)-3-Amino-5-(methylthio)pentanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

(3S)-3-amino-5-methylsulfanylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVNCDVONVDGDV-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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